molecular formula C18H23ClN6O4 B2818345 N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1216616-16-8

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2818345
CAS No.: 1216616-16-8
M. Wt: 422.87
InChI Key: YUBLJZFXLCUPHC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic small molecule characterized by a central 1,3,5-triazine core substituted with two morpholine groups at positions 4 and 4. The benzo[d][1,3]dioxol-5-yl (piperonyl) moiety at the 2-amino position distinguishes it from other triazine derivatives. This compound belongs to a class of molecules investigated for their pharmacological properties, particularly as kinase inhibitors targeting pathways such as PI3K/mTOR, which are critical in oncology . Its structural complexity and substitution pattern contribute to its unique binding affinity and pharmacokinetic profile.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4.ClH/c1-2-14-15(28-12-27-14)11-13(1)19-16-20-17(23-3-7-25-8-4-23)22-18(21-16)24-5-9-26-10-6-24;/h1-2,11H,3-10,12H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBLJZFXLCUPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCOCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process:

  • Formation of the Triazine Core: : The triazine core can be synthesized through the cyclization of cyanuric chloride with morpholine under controlled conditions. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

  • Introduction of the Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole group is introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the triazine intermediate with a benzo[d][1,3]dioxole derivative in the presence of a base such as potassium carbonate.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, particularly at the triazine core, where the morpholine groups can be replaced by other nucleophiles.

  • Oxidation and Reduction: : The benzo[d][1,3]dioxole moiety can undergo oxidation to form quinone derivatives, while reduction can yield dihydro derivatives.

  • Hydrolysis: : Under acidic or basic conditions, the compound can hydrolyze to yield the corresponding amine and triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety typically yields quinone derivatives, while substitution reactions can produce a variety of triazine derivatives with different substituents.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride has numerous applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.

  • Medicine: : Research into its pharmacological properties has shown promise in the development of new therapeutic agents, particularly in oncology and infectious diseases.

  • Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects. For example, in cancer research, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triazine Derivatives with Morpholine Substitutions

The 4,6-dimorpholino-1,3,5-triazine scaffold is a common feature in several kinase inhibitors. Key comparisons include:

Compound Name Substituents at Position 2 Biological Target Clinical Status
PQR309 (Bimiralisib) 5-(Trifluoromethyl)pyridin-2-amine Pan-class I PI3K/mTOR Phase II trials
BKM120 (Buparlisib) Pyrimidine-4-yl PI3K Discontinued (toxicity)
Target Compound (This Article) Benzo[d][1,3]dioxol-5-yl PI3K/mTOR (inferred) Preclinical

Key Observations :

  • PQR309 shares the 4,6-dimorpholino-triazine core but substitutes position 2 with a trifluoromethylpyridin-2-amine group. It exhibits balanced PI3K/mTOR inhibition and blood-brain barrier penetration, making it viable for brain tumors .
  • BKM120, a structurally related PI3K inhibitor, lacks the morpholine-triazine core and instead uses a pyrimidine scaffold.
  • The target compound ’s benzo[d][1,3]dioxol-5-yl group may enhance lipophilicity and metabolic stability compared to pyridine or pyrimidine substituents, though specific data are pending.

Research Findings and Pharmacological Insights

  • This suggests the target compound may share similar selectivity.
  • Blood-Brain Barrier Penetration: PQR309’s brain penetration is attributed to its moderate lipophilicity (LogP ~3.5).

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic compound with potential therapeutic applications. It is categorized as a triazine derivative and exhibits various biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃ClN₆O₄
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 1216616-16-8

The compound features a benzo[d][1,3]dioxole moiety known for its pharmacological relevance. The triazine core is significant in medicinal chemistry due to its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of triazines, including this compound, exhibit potent antitumor efficacy. A related compound demonstrated significant activity against various cancer models by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .

Case Study :
In vivo studies have shown that similar triazine derivatives can effectively reduce tumor growth in xenograft models. For instance, a compound structurally related to this compound exhibited promising results in both subcutaneous and orthotopic tumor models .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In particular, it has demonstrated selective COX-2 inhibition comparable to established anti-inflammatory drugs like sodium diclofenac.

Research Findings :
Studies have shown that certain derivatives exhibit up to 68% inhibition of edema formation in animal models within the first hour of administration . The reduction in pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) further supports its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the benzo[d][1,3]dioxole unit enhances its interaction with biological targets.

Structural Component Biological Activity
Benzo[d][1,3]dioxole moietyEnhances COX inhibition
Morpholino substituentsContributes to antitumor efficacy
Triazine coreEssential for overall biological activity

Q & A

Q. How can researchers optimize synthesis procedures to achieve high purity of the compound?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For triazine derivatives, refluxing with concentrated HCl (e.g., 0.6 μL HCl in ethanol) under monitored conditions (TLC, using dichloromethane/methanol 95:5 as eluent) ensures completion . Post-reaction purification via silica gel column chromatography with gradient elution (dichloromethane to methanol mixtures) removes impurities. Recrystallization from ethanol or toluene further enhances purity, as demonstrated in analogous triazine syntheses .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CD₃OD) identify proton environments and carbon frameworks. For example, δH = 1.37 ppm (triplet, NCH₂CH₃) and δC = 39.70 ppm (NCH₂CH₃) validate morpholino and benzodioxole substituents .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can solubility challenges in aqueous and organic media be addressed during experimental design?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) is recommended for initial dissolution. For biological assays, co-solvents like ethanol (≤10% v/v) or cyclodextrin-based formulations improve aqueous solubility . Solubility parameters (Hansen solubility parameters) calculated via computational tools (e.g., COSMOtherm) guide solvent selection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT/TD-DFT) predict electronic properties and guide molecular design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with UV-Vis absorption spectra. Time-Dependent DFT (TD-DFT) refines excited-state properties, aiding in photophysical studies (e.g., charge-transfer transitions in benzodioxole-triazine systems) . Tools like Gaussian 16 or ORCA are standard for such analyses .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :
  • Dose-Response Profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to differentiate cytotoxic vs. cytostatic effects .
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to identify mode of action .
  • Structural-Activity Relationships (SAR) : Compare with analogs (e.g., 4-chlorophenyl vs. benzodioxole derivatives) to isolate critical substituents .

Q. What are the key degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor via HPLC for hydrolysis (morpholino ring opening) or oxidation (benzodioxole cleavage) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C) .

Q. How to design experiments for evaluating pharmacological activity while minimizing off-target effects?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., PI3K/mTOR) versus unrelated kinases .
  • Selectivity Assays : Profile activity against a panel of 50+ kinases/enzymes (Eurofins KinaseProfiler) to identify off-target interactions .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism and guide structural modifications .

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